N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine

Description

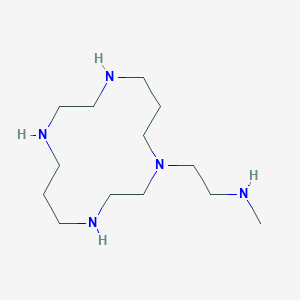

N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine is a macrocyclic polyamine derivative based on the cyclam (1,4,8,11-tetraazacyclotetradecane) scaffold. Its structure features a methyl group at the terminal amine and an ethanamine side chain attached to the cyclam ring (Figure 1).

Properties

CAS No. |

646052-73-5 |

|---|---|

Molecular Formula |

C13H31N5 |

Molecular Weight |

257.42 g/mol |

IUPAC Name |

N-methyl-2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanamine |

InChI |

InChI=1S/C13H31N5/c1-14-9-12-18-11-3-6-16-8-7-15-4-2-5-17-10-13-18/h14-17H,2-13H2,1H3 |

InChI Key |

QFVAHVXHLXXFDC-UHFFFAOYSA-N |

Canonical SMILES |

CNCCN1CCCNCCNCCCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine typically involves the methylation of 1,4,8,11-tetraazacyclotetradecane. One common method is the reaction of 1,4,8,11-tetraazacyclotetradecane with formaldehyde and formic acid, which results in the formation of the N-methyl derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine has numerous applications in scientific research, including:

Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions.

Industry: The compound is used in the synthesis of electroactive molecules and as an antioxidant in rubber.

Mechanism of Action

The mechanism by which N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable complex. This complexation can influence the reactivity and properties of the metal ion, making it useful in various applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclam Derivatives with Variable Substituents

Tri-tert-butyl 1,4,8,11-Tetraazacyclotetradecane Derivatives ()

Compounds such as Tri-tert-butyl 11-((1-(3-(1-methyl-1H-pyrrole-2-carboxamido)propyl)-1H-1,2,3-triazol-4-yl)methyl)-1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate (3a) and its analogs (3b, 3c) share the cyclam core but differ in substituents:

- 3a : Contains a pyrrole-carboxamido-triazole appendage.

- 3b/c : Feature extended pyrrole-carboxamido chains.

- Key Difference : The target compound lacks the bulky tert-butyl and triazole groups, simplifying its synthesis and enhancing solubility.

Functional Implications : The triazole and pyrrole groups in 3a–3c enhance DNA-binding selectivity via intercalation, while the target compound’s ethanamine side chain may favor metal coordination (e.g., Ni²⁺, Cu²⁺) .

3-(1,4,8,11-Tetraazacyclotetradecan-1-yl)propanenitrile ()

- Structure : Cyclam with a propionitrile side chain.

- Synthesis : 60% yield via nucleophilic substitution with acrylonitrile .

- Comparison : The target compound’s ethanamine group provides a primary amine for further functionalization, whereas the nitrile group in this derivative is less reactive under physiological conditions.

Piperidine-Based Amines ()

Compounds like N-Methyl-2-(4-phenoxypiperidin-1-yl)ethan-1-amine (12) and N-Methyl-2-(4-(phenylthio)piperidin-1-yl)ethan-1-amine (13) replace the cyclam core with a piperidine ring.

Key Insight: The cyclam scaffold offers superior metal-binding capacity, making it more suitable for catalytic and diagnostic applications, while piperidine derivatives are tailored for small-molecule drug targeting.

Azulenylmethyleneimines ()

Compounds like N-(4-Methoxyphenyl)-2-azulenylmethyleneimine (14c) feature azulene-based imines rather than polyamines.

- Structural Contrast : Azulene’s conjugated π-system enables optoelectronic applications, whereas the target compound’s saturated macrocycle prioritizes coordination chemistry.

- Thermal Stability : Azulenylmethyleneimines decompose at 167–168°C , while cyclam derivatives (e.g., HCl salts in ) are stable up to 250°C.

Commercial Availability ()

- 1,4-Bis((1,4,8,11-Tetraazacyclotetradecan-1-yl)methyl)benzene : Priced at $546/g (99% purity), indicating high stability and demand.

- HCl Salts : Derivatives like 1,4-Bis((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzene octahydrochloride ($226/g) suggest salt forms enhance solubility and storage stability.

DNA Binding ()

Cyclam derivatives with extended side chains (e.g., 3a–3c) selectively bind AT-rich DNA via minor-groove interactions. The target compound’s simpler structure may favor nonspecific binding, requiring further modification for selectivity.

Catalytic and Diagnostic Uses

The cyclam core in NAOC (Ni₂(Medpt)₂(µ-ox)(H₂O)₂₂·2H₂O) demonstrates spin-crossover behavior in magnetic studies , highlighting its utility in materials science. The target compound’s methyl and ethanamine groups could modulate redox properties for tailored catalysis.

Table 2. Physicochemical Properties

| Property | Target Compound | Piperidine Analog (12) | Azulenylmethyleneimine (14c) |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | 167–168 |

| Solubility | Moderate (HCl salt) | High (HCl/dioxane) | Low (organic solvents) |

| Stability | High (HCl salt) | Moderate | Thermally sensitive |

Biological Activity

N-Methyl-2-(1,4,8,11-tetraazacyclotetradecan-1-yl)ethan-1-amine, also known as a tetraazamacrocycle compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHN

Molecular Weight : 250.34 g/mol

The compound features a tetraazacyclotetradecane structure, which contributes to its unique properties and biological activity. Its nitrogen-rich framework is believed to enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent. Key areas of research include:

- Anticancer Activity : Studies have shown that derivatives of tetraazamacrocycles exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Some research indicates that tetraazamacrocycle compounds may offer neuroprotective benefits by modulating neurotransmitter systems. This could have implications for treating neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study published in PubMed evaluated the cytotoxic activity of tetraazamacrocycle derivatives against several cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity compared to standard chemotherapy agents like cisplatin. The mechanism involved apoptosis induction, confirmed through morphological assessments using Hoechst staining techniques .

Case Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of this compound revealed that it could potentially modulate dopamine receptor activity. This modulation may help in conditions like Parkinson's disease by enhancing dopaminergic signaling .

Data Table: Biological Activities of Tetraazamacrocycle Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.